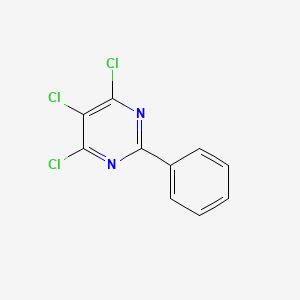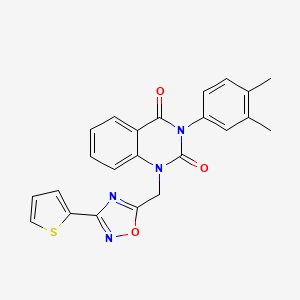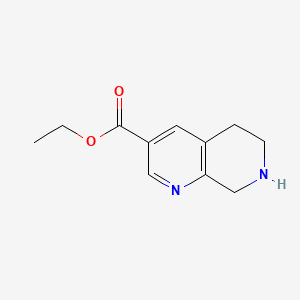![molecular formula C12H9N3S B3046265 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline CAS No. 121717-36-0](/img/structure/B3046265.png)
3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline
Descripción general
Descripción
“3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is a type of N-heterocyclic compound. It is a derivative of thiazolo[5,4-b]pyridine, which has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) in enzymatic assays . The IC50 of a representative compound could reach 3.6 nm .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the design and creation of an N-heterocyclic compound composed of methoxypyridine and morpholinyl thiazolo[5,4-b]pyridine .Molecular Structure Analysis
The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis
The pyridyl attached to thiazolo[5,4-b]pyridine was a key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiazolopyridines, which include “3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline”, are of significant interest in the field of medicinal chemistry . They are considered privileged scaffolds in the design of pharmaceutical drugs and are basic components of more than 7000 existing drug molecules with clinical applications .
Antimicrobial Activity
Thiazolopyridines have been studied for their antimicrobial activities . This class of compounds could potentially be used in the development of new antimicrobial drugs.
Apoptotic Activity
Some thiazolopyridines have been found to induce apoptosis, or programmed cell death . This property could be useful in the treatment of diseases such as cancer, where the regulation of cell death is often disrupted.
Antitumor Activity
Thiazolopyridines have also been studied for their antitumor activities . They could potentially be used in the development of new anticancer drugs.
Inhibition of DNA Gyrase
Some thiazolopyridines have been found to inhibit DNA gyrase , an enzyme that is essential for DNA replication in bacteria. This property could be exploited in the development of new antibacterial drugs.
Inhibition of SARS-CoV-2 Glycoprotein
Some thiazolopyridines have been found to inhibit the SARS-CoV-2 glycoprotein . This property could potentially be used in the development of treatments for COVID-19.
Functional Organic Materials
Thiazolopyridines have been found to have many other useful properties, and are considered valuable functional organic materials .
Antioxidant Activity
Some thiazolopyridines have been found to exhibit high antioxidant activity . This property could potentially be used in the development of treatments for diseases caused by oxidative stress.
Mecanismo De Acción
Target of Action
Thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potential inhibitors of PI3Kα, a protein involved in cell growth and proliferation .
Mode of Action
Similar compounds have been reported to exhibit strong inhibitory activity against their targets . This suggests that 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline may interact with its targets in a manner that inhibits their function, leading to changes in cellular processes.
Biochemical Pathways
Given the reported inhibitory activity of similar compounds against pi3kα , it is plausible that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline may have similar effects.
Propiedades
IUPAC Name |
3-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-9-4-1-3-8(7-9)11-15-10-5-2-6-14-12(10)16-11/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWGZPQIVISXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618287 | |
| Record name | 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline | |
CAS RN |
121717-36-0 | |
| Record name | 3-Thiazolo[5,4-b]pyridin-2-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121717-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3046186.png)
![1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B3046187.png)
![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3046188.png)





![5-[(4-{[2-(3-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3046196.png)


methanone](/img/structure/B3046204.png)